Specific Scientific Field: Theoretical Chemistry
Application Summary: BEDT-TTF molecules are used to study electronic and geometrical structures using ab initio molecular orbital methods .
Methods of Application: The optimized structure of a BEDT-TTF monomer is compared with the experimental one. Ab initio parameters such as transfer integrals and Coulomb interactions are determined from the BEDT-TTF dimer and tetramer calculations .
Results or Outcomes: The ground state has antiferromagnetic correlation which is consistent with experimental results. The ground state shows various phases; antiferromagnetic, charge ordering, and paramagnetic ones, controlled by the long-range interactions .
Specific Scientific Field: Material Science
Application Summary: BEDT-TTF may be used in the preparation of novel paramagnetic conductors by synthesizing multifunctional molecular materials with manganese containing complexes .
Methods of Application: BEDT-TTF is used as a counter-anion with tetrathiocyanatocuprate which can be prepared by the galvanostatic electrocrystallization process .
Results or Outcomes: The result is the synthesis of novel paramagnetic conductors .
Application Summary: BEDT-TTF molecules are used to study the electronic structure and non-linear optical, optoelectronic, and thermodynamic properties .
Methods of Application: The Restricted Hartree-Fock (RHF) and hybrid density functional theories (WB97XD, B3PW91, and B3LYP) methods were applied, using the cc-pVDZ basis set .
Results or Outcomes: The energy gap (Egap) of the doped molecules are respectively 2.476 eV and 2.569 eV for C8B2H8S4Se4 and C7B3H8S4Se4 with B3LYP/cc-pVDZ basis set, lower than one of the undoped molecule (3.316 eV) . The significant increase values of polarizability (˂α˃) and first order hyperpolarizability (β) of the doped compounds, especially in C8B2H8S4Se4, show that the new molecules have good non-linear optical properties .
Specific Scientific Field: Organic Chemistry
Application Summary: BEDT-TTF derivatives functionalized with two, four or eight hydroxyl groups are synthesized .
Methods of Application: The cycloaddition of 1,3-dithiole-2,4,5-trithione with alkenes to construct 5,6-dihydro-1,3-dithiolo [4,5-b]1,4-dithiin-2-thiones is a key step, with homo- or hetero-coupling procedures and O-deprotection completing the syntheses .
Results or Outcomes: The synthesis of a range of BEDT-TTF derivatives functionalized with two, four or eight hydroxyl groups are reported, of interest because of their potential for introducing hydrogen bonding between donor and anion into their radical cation salts .
Specific Scientific Field: Material Science
Application Summary: BEDT-TTF, which is a π-electron donor, is obtained by a modification of DEBT-TTF and by substituting selenium for sulfur in the central tetrathiafulvalene fragment . It is one of the must-study organic molecules in the field of chemistry and physics of organic semiconductors .
Methods of Application: The synthesis of the BETS has been firstly reported by Schumaker et al., with CSe or H2Se as the starting material .
Results or Outcomes: The synthesized BETS molecule is used in the elaboration of low-cost multi-function devices such as photovoltaic cells, thin-film transistors, light-emitting diodes (LEDs), and sensor optical memories .
Specific Scientific Field: Inorganic Chemistry
Application Summary: BEDT-TTF may be used as a counter-anion with tetrathiocyanatocuprate .
Methods of Application: The compound can be prepared by the galvanostatic electrocrystallization process .
Results or Outcomes: The result is the preparation of a compound with BEDT-TTF as a counter-anion with tetrathiocyanatocuprate .
Bis(ethylenedithio)tetrathiafulvalene is a prominent organic compound with the molecular formula . It belongs to a class of materials known as organic conductors and is characterized by its unique structure, which includes two ethylenedithio groups attached to a tetrathiafulvalene core. This compound exhibits notable electronic properties, making it a subject of extensive research in the field of organic electronics and molecular conductors. Its ability to form radical cation salts enhances its conductivity, making it valuable for various applications, including organic semiconductors and superconductors .
This oxidation leads to the formation of radical cation salts when combined with suitable anions. Additionally, it can undergo cycloaddition reactions with various electrophiles, facilitating the synthesis of derivatives with tailored properties .
Research on the biological activity of bis(ethylenedithio)tetrathiafulvalene is limited, but preliminary studies suggest potential applications in biochemistry. Its structural motifs may interact with biological molecules, although specific mechanisms remain largely unexplored. Some derivatives have shown antimicrobial properties, indicating that further investigation into its biological effects could yield significant insights into its utility in medicinal chemistry .
The synthesis of bis(ethylenedithio)tetrathiafulvalene typically involves the following methods:
Bis(ethylenedithio)tetrathiafulvalene has several notable applications:
Studies on the interactions of bis(ethylenedithio)tetrathiafulvalene focus on its ability to form complex salts with various anions. These interactions significantly influence its electronic properties and stability. For example, the formation of radical cation salts with tris(oxalato)rhodate has been extensively studied, revealing insights into charge transport mechanisms within these materials . Additionally, investigations into its solubility and stability in different solvents have provided valuable information for practical applications.
Several compounds share structural similarities with bis(ethylenedithio)tetrathiafulvalene. Here are some notable examples:
The uniqueness of bis(ethylenedithio)tetrathiafulvalene lies in its enhanced solubility and conductivity compared to similar compounds, making it particularly valuable for applications in organic electronics and superconductivity.
Bis(ethylenedithio)tetrathiafulvalene, commonly referred to by its full name in scientific literature, represents a significant organic donor molecule with a distinctive molecular architecture [1]. The compound possesses a molecular formula of C10H8S8 with a molecular weight of 384.7 g/mol, making it a sulfur-rich heterocyclic system [2]. The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 2-(5,6-dihydro- [1] [3]dithiolo[4,5-b] [1] [4]dithiin-2-ylidene)-5,6-dihydro- [1] [3]dithiolo[4,5-b] [1] [4]dithiine, reflecting its complex structural arrangement [2].
The core molecular architecture of Bis(ethylenedithio)tetrathiafulvalene centers around a tetrathiafulvalene (TTF) unit, which consists of two 1,3-dithiole rings connected by a carbon-carbon double bond [3]. This central TTF framework serves as the electron-rich donor portion of the molecule, critical to its electronic properties [4]. The peripheral structure features two ethylenedithio groups fused to the TTF core, extending the sulfur-rich environment and contributing to the compound's unique electronic characteristics [5].
The molecular structure can be visualized as having a central planar TTF core with the ethylenedithio groups extending outward, creating a three-dimensional molecular architecture [6]. This arrangement results in a molecule with eight sulfur atoms strategically positioned to facilitate electronic interactions and contribute to the compound's remarkable donor properties [7].
Table 1: Core Structural Features of Bis(ethylenedithio)tetrathiafulvalene
Structural Feature | Description |
---|---|
Central Unit | Tetrathiafulvalene (TTF) core with two fused 1,3-dithiole rings [3] |
Peripheral Groups | Two ethylenedithio moieties fused to the TTF core [5] |
Molecular Formula | C10H8S8 [1] |
Molecular Weight | 384.7 g/mol [2] |
Registry Number | CAS 66946-48-3 [7] |
Bond Arrangement | Central C=C double bond connecting two heterocyclic systems [4] |
Molecular Symmetry | Non-planar structure with potential for various conformations [6] |
The structural integrity of Bis(ethylenedithio)tetrathiafulvalene is maintained by the robust carbon-sulfur bonds within both the central TTF unit and the peripheral ethylenedithio groups [3]. X-ray crystallographic studies have confirmed this molecular architecture, revealing bond lengths and angles consistent with an extended π-conjugated system capable of supporting multiple redox states [3] [4].
The electronic configuration of Bis(ethylenedithio)tetrathiafulvalene features an extended π-electron system that spans the entire molecule, with particular concentration in the central tetrathiafulvalene core [8]. This π-electron delocalization is fundamental to the compound's electronic properties and contributes significantly to its behavior as an electron donor [9]. The frontier molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO), play a crucial role in determining the electronic characteristics of this compound [10].
Detailed molecular orbital analyses reveal that the HOMO of Bis(ethylenedithio)tetrathiafulvalene is primarily composed of the 2p states of sulfur atoms in the central TTF core, with additional contributions from carbon 2p orbitals [8]. This electronic arrangement creates a sulfur-rich environment with high electron density, facilitating electron donation processes [11]. The extended π-conjugation throughout the molecule results in a relatively small HOMO-LUMO (Lowest Unoccupied Molecular Orbital) gap, enhancing the compound's ability to undergo oxidation and form stable radical cation species [12].
The π-electron system of Bis(ethylenedithio)tetrathiafulvalene exhibits distinctive features compared to the parent tetrathiafulvalene molecule [13]. The addition of ethylenedithio groups extends the π-conjugation and introduces additional sulfur atoms that contribute to the electronic density [4]. This structural modification results in altered redox potentials and enhanced stability of the oxidized species, making Bis(ethylenedithio)tetrathiafulvalene particularly valuable in materials science applications [13].
Density functional theory calculations have provided detailed insights into the electronic structure of Bis(ethylenedithio)tetrathiafulvalene [13]. These theoretical studies confirm that the π-electron system is not entirely planar due to the non-planarity introduced by the ethylenedithio groups [6]. Despite this non-planarity, effective π-electron delocalization occurs throughout the molecule, contributing to its electronic properties [8].
Table 2: Electronic Configuration Features of Bis(ethylenedithio)tetrathiafulvalene
Electronic Feature | Description |
---|---|
π-Electron System | Extended delocalization over the entire molecule with concentration in the TTF core [8] |
HOMO Composition | Primarily sulfur 2p orbitals with contributions from carbon 2p orbitals [10] |
Electron Density | Highest concentration on sulfur atoms of the TTF core [11] |
HOMO-LUMO Gap | Smaller than in parent TTF, enhancing donor properties [12] |
Band Formation | Forms various electronic bands in solid state depending on crystal packing [13] |
Charge Distribution | Upon oxidation, positive charge primarily distributed over the TTF core [9] |
The electronic configuration of Bis(ethylenedithio)tetrathiafulvalene in the solid state leads to the formation of electronic bands with varying widths depending on the specific crystal packing motif [13]. This band formation is crucial for the compound's conductive properties in crystalline materials and contributes to phenomena such as superconductivity observed in certain Bis(ethylenedithio)tetrathiafulvalene-based materials [9].
Cyclic voltammetry studies have provided detailed insights into the redox behavior of Bis(ethylenedithio)tetrathiafulvalene [12]. These investigations reveal that the compound can exist in three distinct oxidation states: neutral (0), radical cation (+1), and dication (+2) [4]. The stability of these oxidized species, particularly the radical cation, is crucial for the formation of conductive materials [15]. The redox potentials of Bis(ethylenedithio)tetrathiafulvalene are influenced by solvent effects, temperature, and the presence of other molecules that may engage in intermolecular interactions [12].
The donor properties of Bis(ethylenedithio)tetrathiafulvalene enable it to form charge-transfer complexes with various electron acceptors [16]. These complexes exhibit a range of electronic properties, from insulating to metallic and even superconductive behavior, depending on the specific acceptor molecule and the crystal packing arrangement [15]. The formation of these charge-transfer complexes involves the partial transfer of electron density from Bis(ethylenedithio)tetrathiafulvalene to the acceptor molecule, resulting in partially oxidized donor species [16].
Table 3: Redox Properties of Bis(ethylenedithio)tetrathiafulvalene
Redox Property | Description |
---|---|
Oxidation Potentials | Two reversible one-electron processes (typically ~0.5V and ~0.7V vs. Ag/AgCl) [12] |
Redox States | Neutral (0), radical cation (+1), and dication (+2) [4] |
Radical Cation Stability | Forms stable radical cation salts with various counterions [15] |
Charge Transfer | Forms complexes with electron acceptors with varying degrees of electron transfer [16] |
Conductivity | Forms materials ranging from insulators to superconductors depending on crystal structure [15] |
Electrochemical Reversibility | Highly reversible redox processes under appropriate conditions [12] |
The redox chemistry of Bis(ethylenedithio)tetrathiafulvalene is particularly notable in the context of its radical cation salts [15]. These salts, formed with various anions such as PF6−, ClO4−, and more complex anions like Cu[N(CN)2]Br, exhibit diverse electronic properties [17]. Some of these salts demonstrate metallic conductivity at room temperature and transition to superconductivity at low temperatures [15]. The κ-(Bis(ethylenedithio)tetrathiafulvalene)2Cu[N(CN)2]Br salt, for instance, exhibits superconductivity below 12.5 K, representing one of the highest transition temperatures among organic superconductors [17].
Research findings indicate that the donor properties of Bis(ethylenedithio)tetrathiafulvalene can be modulated through chemical modifications [4]. Substitutions on the ethylenedithio groups or the introduction of additional functional groups can alter the redox potentials and influence the electronic properties of the resulting materials [4]. These modifications provide a versatile platform for designing materials with tailored electronic characteristics [17].
Bis(ethylenedithio)tetrathiafulvalene exhibits rich conformational complexity primarily due to the flexibility of its ethylenedithio groups [18]. Unlike the relatively planar parent tetrathiafulvalene molecule, Bis(ethylenedithio)tetrathiafulvalene adopts a non-planar structure with a boat-like conformation in many of its crystal forms [19]. This non-planarity arises from the ethylene bridges, which can adopt different conformational arrangements, introducing stereochemical diversity to the molecule [18].
The ethylene groups in Bis(ethylenedithio)tetrathiafulvalene can exist in various conformations, including eclipsed and staggered arrangements [19]. These conformational variations influence the overall molecular geometry and affect intermolecular interactions in the solid state [20]. X-ray crystallographic studies have revealed that the specific conformation adopted by the ethylene groups can vary depending on the crystallization conditions, counterions present, and temperature [19].
Conformational analysis of Bis(ethylenedithio)tetrathiafulvalene reveals that the molecule can adopt several distinct conformers based on the orientation of the ethylene bridges [21]. These conformers differ in their energy and contribute to the compound's ability to form various crystal packing arrangements [19]. The flexibility of the ethylene bridges allows the molecule to adapt its conformation to optimize intermolecular interactions in different crystal environments [21].
Table 4: Conformational Features of Bis(ethylenedithio)tetrathiafulvalene
Conformational Feature | Description |
---|---|
Overall Conformation | Non-planar structure with boat-like arrangement [19] |
Ethylene Groups | Can adopt eclipsed or staggered conformations [19] |
Conformational Flexibility | Ethylene bridges allow various molecular geometries [21] |
Temperature Dependence | Conformational changes observed with temperature variations [19] |
Crystal Packing Influence | Different conformers favor different packing motifs (α, β, κ, δ, etc.) [20] |
Stereochemical Variability | Multiple conformers possible due to ethylene group orientations [21] |
The stereochemistry of Bis(ethylenedithio)tetrathiafulvalene becomes particularly relevant in the context of its crystal packing arrangements [20]. Different conformers tend to favor specific packing motifs, designated by Greek letters such as α, β, κ, and δ [20]. These packing arrangements significantly influence the electronic properties of the resulting materials, with certain arrangements facilitating better electronic coupling between adjacent molecules [22].
Temperature-dependent conformational changes have been observed in several Bis(ethylenedithio)tetrathiafulvalene salts [19]. These changes can induce phase transitions that alter the electronic properties of the material, sometimes transitioning from semiconducting to metallic behavior or vice versa [22]. The relationship between conformation and electronic properties highlights the importance of stereochemical considerations in designing Bis(ethylenedithio)tetrathiafulvalene-based materials with specific electronic characteristics [19].
While Bis(ethylenedithio)tetrathiafulvalene itself is achiral, derivatives with chiral substituents have been synthesized [23]. These chiral derivatives exhibit interesting stereochemical properties and have been explored for potential applications in materials with chirality-dependent electronic properties [23]. The introduction of chirality adds another dimension to the conformational landscape of these compounds and offers opportunities for designing materials with unique properties [24].
Molecular orbital theory provides a fundamental framework for understanding the electronic structure and properties of Bis(ethylenedithio)tetrathiafulvalene [25]. Various computational approaches, including Extended Hückel methods, Density Functional Theory (DFT), and ab initio calculations, have been employed to elucidate the molecular orbital characteristics of this compound [13]. These theoretical studies have yielded valuable insights into the electronic structure that underlies the compound's remarkable donor properties and conductivity in the solid state [26].
Extended Hückel molecular orbital calculations have been particularly useful for analyzing the band structure of Bis(ethylenedithio)tetrathiafulvalene in crystalline materials [22]. These calculations reveal that the intermolecular overlaps of the Highest Occupied Molecular Orbital (HOMO) vary significantly with the relative orientation of adjacent molecules [22]. This orientation-dependent overlap is crucial for understanding the anisotropic electronic properties observed in different crystal packing arrangements [13].
Density Functional Theory calculations provide more detailed insights into the electronic structure of Bis(ethylenedithio)tetrathiafulvalene at both the molecular and crystal levels [26]. These calculations confirm that the HOMO is primarily composed of sulfur 2p orbitals with contributions from carbon 2p orbitals, creating an extended π-system with high electron density on the sulfur atoms [13]. The calculated HOMO-LUMO gap is smaller than that of the parent tetrathiafulvalene molecule, consistent with the enhanced donor properties of Bis(ethylenedithio)tetrathiafulvalene [26].
Table 5: Molecular Orbital Theory Aspects of Bis(ethylenedithio)tetrathiafulvalene
Theoretical Aspect | Description |
---|---|
Calculation Methods | Extended Hückel, DFT, and ab initio approaches [13] |
Orbital Composition | HOMO primarily composed of sulfur 2p orbitals with carbon 2p contributions [26] |
Intermolecular Interactions | S···S contacts critical for electronic coupling between molecules [22] |
Band Structure | Forms various band structures depending on crystal packing arrangement [13] |
Electron-Phonon Coupling | Theoretical models describe coupling between electronic and vibrational states [25] |
Charge Distribution | Calculations show charge delocalization over the TTF core upon oxidation [26] |
Ab initio calculations have been employed to study the electronic structure of Bis(ethylenedithio)tetrathiafulvalene in various oxidation states [23]. These calculations reveal how the removal of electrons affects the molecular geometry and electronic distribution, providing insights into the stability of the radical cation and dication species [26]. The theoretical results are consistent with experimental observations regarding the redox behavior and spectroscopic properties of Bis(ethylenedithio)tetrathiafulvalene [23].
In crystalline materials, tight-binding models based on molecular orbital theory have been developed to describe the band structure of Bis(ethylenedithio)tetrathiafulvalene salts [13]. These models account for the intermolecular interactions that lead to band formation and explain the diverse electronic properties observed in different crystal structures [22]. The anisotropy of the band structure, which results from the directional nature of intermolecular orbital overlaps, is particularly important for understanding the conductive properties of these materials [13].